2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Overview
Description
“2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is a chemical compound with the CAS Number: 1181458-12-7 . It has a molecular weight of 240.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclopropyl-9-methyl [1,2,4]triazolo [1,5-c]quinazolin-5 (6H)-one . The InChI Code is 1S/C13H12N4O/c1-7-2-5-10-9 (6-7)12-15-11 (8-3-4-8)16-17 (12)13 (18)14-10/h2,5-6,8H,3-4H2,1H3, (H,14,18) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are recognized for their diverse biological activities and have been the subject of extensive medicinal chemistry research. These compounds are integral to more than 200 naturally occurring alkaloids and have been explored for their potential as medicinal agents. The stability and versatility of the quinazolinone nucleus allow for the creation of bioactive moieties, aiming to develop new pharmacological agents. Quinazoline derivatives have shown antibacterial activity against various pathogens, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility and bioavailability remain significant challenges in drug development, highlighting the ongoing need for novel quinazoline-based therapeutics to combat antibiotic resistance (Tiwary et al., 2016).
Triazole Derivatives and Their Applications
Triazole derivatives, encompassing 1,2,3-triazole and 1,2,4-triazole, are celebrated for their vast array of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The flexibility of triazole chemistry allows for the development of new drugs addressing a range of diseases. Notably, triazole derivatives have been instrumental in creating novel therapeutic agents, demonstrating efficacy against drug-resistant bacterial strains and neglected diseases. The synthesis of these compounds involves eco-friendly and energy-saving methodologies, which align with current green chemistry principles (Ferreira et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The compound’s hydrogen bond accepting and donating characteristics suggest that it can make specific interactions with different target receptors
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo-thiadiazines, it may influence a range of pathways associated with its pharmacological activities .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Given its potential pharmacological activities, it may induce a variety of cellular responses depending on the specific targets and pathways it affects .
properties
IUPAC Name |
2-cyclopropyl-9-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-7-2-5-10-9(6-7)12-15-11(8-3-4-8)16-17(12)13(18)14-10/h2,5-6,8H,3-4H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXMWASJGSWNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N3C2=NC(=N3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170082 | |
Record name | 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-12-7 | |
Record name | 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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